2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile
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Overview
Description
2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and functional groups such as an acetyl group, a hydroxy group, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) under appropriate conditions such as controlled temperature and pH .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitrile group would yield an amine .
Scientific Research Applications
2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetate
- 2-(1-Acetyl-3-hydroxyazetidin-3-yl)propionate
- 2-(1-Acetyl-3-hydroxyazetidin-3-yl)butyrate
Uniqueness
2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile is unique due to its specific combination of functional groups and the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds .
Biological Activity
The compound 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile is an azetidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and other relevant activities, supported by data tables and case studies.
Chemical Structure and Properties
The structure of this compound features a nitrile group, which is often associated with various biological activities. The presence of the azetidine ring contributes to its unique pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 7.81 µg/mL |
Compound B | Bacillus subtilis | 1.95 µg/mL |
Compound C | Escherichia coli | 15.62 µg/mL |
These findings suggest that modifications in the azetidine structure can enhance antibacterial efficacy, potentially making derivatives like this compound valuable in treating infections caused by resistant bacteria .
Cytotoxicity Studies
The cytotoxic effects of azetidine derivatives have been evaluated using various cancer cell lines. For example, compounds structurally related to this compound were tested against L929 and HepG2 cells.
Table 2: Cytotoxicity Results on L929 Cells
Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
---|---|---|
200 | 77 | 68 |
150 | 89 | 104 |
100 | 92 | 92 |
50 | 74 | 67 |
The results indicate that some derivatives can enhance cell viability at lower concentrations, implying a potential for selective cytotoxicity towards cancer cells while sparing normal cells .
The biological activity of azetidine derivatives is thought to be linked to their ability to interact with cellular targets involved in microbial resistance and cancer proliferation. For instance, the nitrile group may play a crucial role in inhibiting enzymes critical for bacterial survival or cancer cell growth.
Case Studies
Several studies have explored the synthesis and biological evaluation of azetidine derivatives:
- Study on Antimicrobial Efficacy : A series of azetidine compounds were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications significantly improved their efficacy compared to standard antibiotics .
- Cytotoxicity Evaluation : In a separate study, the cytotoxic effects of new azetidine derivatives were assessed against multiple cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential .
Properties
IUPAC Name |
2-(1-acetyl-3-hydroxyazetidin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(10)9-4-7(11,5-9)2-3-8/h11H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYOXDFAMIHSTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)(CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849227-94-6 |
Source
|
Record name | 2-(1-acetyl-3-hydroxyazetidin-3-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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